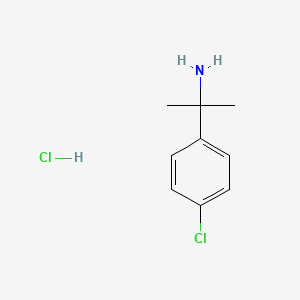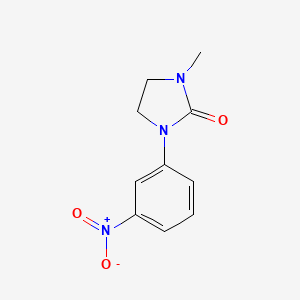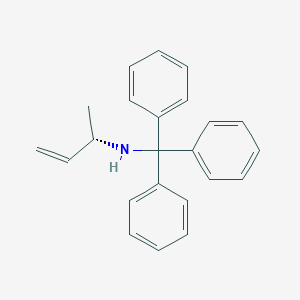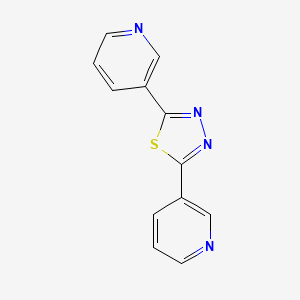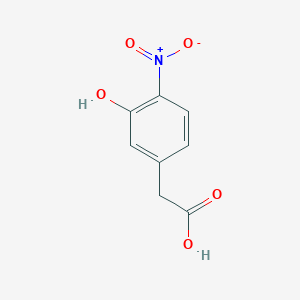
2-(3-羟基-4-硝基苯基)乙酸
描述
2-(3-Hydroxy-4-nitrophenyl)acetic acid is a compound with the molecular weight of 197.15 . It belongs to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxy-4-nitrophenyl)acetic acid consists of a benzene ring with a hydroxyl group and a nitro group attached to it . The InChI key for this compound is USYXXSPSICUYRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(3-Hydroxy-4-nitrophenyl)acetic acid is a solid compound . The compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .科学研究应用
羟基保护基团
衍生自 (2-硝基苯基)乙酸的 (2-硝基苯基)乙酰 (NPAc) 基团,用于合成化学中的羟基功能保护。该基团与叔丁基二甲基甲硅烷基和乙酰丙酸基等常用保护基团正交。它在各种碳水化合物转化下稳定,并且可以被选择性去除,展示了其在复杂有机合成中的实用性 (Daragics & Fügedi, 2010)。
电化学还原和电合成
2-(3-羟基-4-硝基苯基)乙酸及其衍生物是电化学研究的主题,特别是在硝基化合物还原以产生异羟肟酸、内酰胺和苯并噻嗪的过程中。这些过程对于电合成应用很重要,为合成具有潜在生物活性的复杂分子提供了途径 (Sicker 等人,1995)。
抗菌化合物合成
2-(3-羟基-4-硝基苯基)乙酸的衍生物因其抗菌特性而被探索。针对革兰氏阳性菌和革兰氏阴性菌合成特定的硫代塞米咔唑并对其进行评估,突出了这些化合物在开发新型抗菌剂中的潜力 (Parekh & Desai, 2006)。
安全和危害
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
属性
IUPAC Name |
2-(3-hydroxy-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXXSPSICUYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-4-nitrophenyl)acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

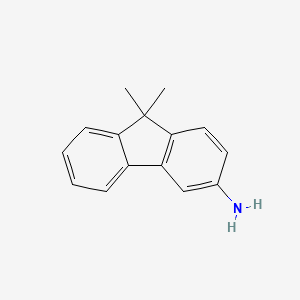
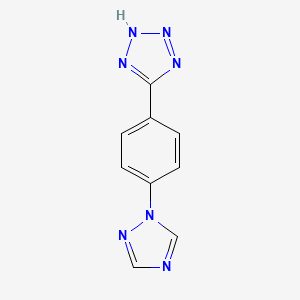
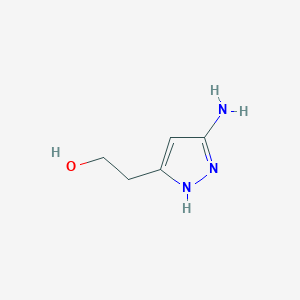
![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
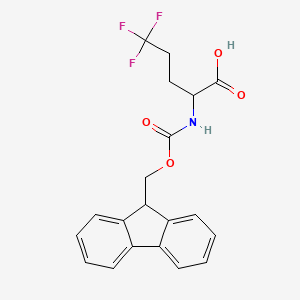
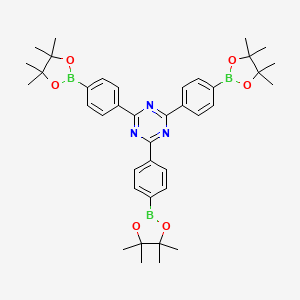
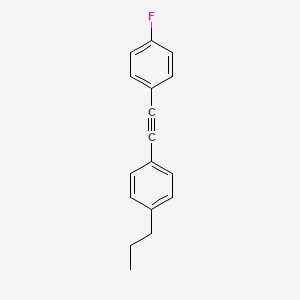
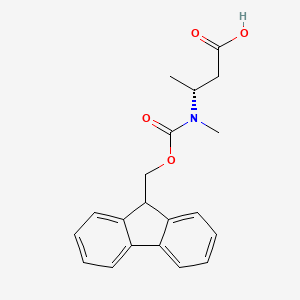
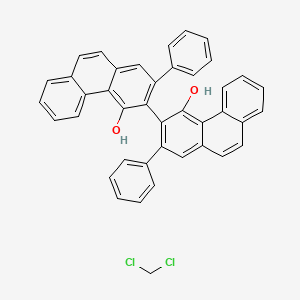
![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)
